3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994371
InChI: InChI=1S/C13H6BrF6NO/c14-7-3-6(15)4-10(21)11(7)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2
SMILES:
Molecular Formula: C13H6BrF6NO
Molecular Weight: 386.09 g/mol

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

CAS No.:

Cat. No.: VC17994371

Molecular Formula: C13H6BrF6NO

Molecular Weight: 386.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline -

Specification

Molecular Formula C13H6BrF6NO
Molecular Weight 386.09 g/mol
IUPAC Name 3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline
Standard InChI InChI=1S/C13H6BrF6NO/c14-7-3-6(15)4-10(21)11(7)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2
Standard InChI Key DQEWVBBWKNYJMF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)F)N)F)C(F)(F)F

Introduction

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom, multiple fluorine substituents, and a phenoxy group. This compound has a molecular formula of C13H6BrF6NOC_{13}H_{6}BrF_{6}NO and a molecular weight of approximately 386.09 g/mol. The presence of these functional groups contributes to its distinct chemical properties and reactivity profile, making it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals.

Biological Activity and Potential Applications

Research into the biological activity of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline suggests potential therapeutic applications. The compound's unique structure may influence its interaction with biological targets, including enzymes and receptors. The trifluoromethyl group could enhance its binding affinity, making it a candidate for further exploration in drug development.

Synthesis and Preparation

The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and minimize by-products. The specific synthesis pathway may vary depending on the starting materials and desired purity of the final product.

Comparison with Similar Compounds

The following table highlights the structural features and unique aspects of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-(trifluoromethyl)anilineLacks difluoro and phenoxy groupsSimpler structure but retains bromine
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzeneContains similar halogenation patternDifferent functional groups lead to varied reactivity
2-Bromo-5-(trifluoromethoxy)pyridineContains trifluoromethoxy instead of phenoxyDifferent reactivity due to pyridine ring
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazoleHalogenated benzothiadiazole structureUnique heterocyclic framework

This comparison illustrates how the specific combination of halogen atoms and the phenoxy group in 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline distinguishes it from other compounds, enhancing its utility in specialized applications across research and industry.

Future Research Directions

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline. Interaction studies focusing on its binding affinity and reactivity with biological targets are vital for advancing the understanding of this compound's utility in various applications. Additionally, exploring its potential in materials science could uncover new applications beyond medicinal chemistry.

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